4-[(2,6-Difluorophenyl)carbonyl]piperidine
Description
Properties
IUPAC Name |
(2,6-difluorophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c13-9-2-1-3-10(14)11(9)12(16)8-4-6-15-7-5-8/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMEIJLLJRHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of Piperidine Derivatives
A direct method involves the acylation of piperidine at the 4-position using 2,6-difluorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen acts as a base to deprotonate the carbonyl intermediate. In a representative procedure:
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Protection of Piperidine Amine : To prevent unwanted side reactions, the piperidine nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate with triethylamine as a base.
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Acylation : The Boc-protected piperidine reacts with 2,6-difluorobenzoyl chloride in dichloromethane at 0–5°C, catalyzed by N,N-diisopropylethylamine (DIPEA). The reaction achieves >85% yield after 12 hours.
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Deprotection : The Boc group is removed using hydrochloric acid in methanol, yielding the free amine product.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Protection | Boc₂O, Et₃N, 25°C, 5h | 92 | 98.5 |
| Acylation | 2,6-DF-Benzoyl Cl, DIPEA, 0°C | 87 | 97.8 |
| Deprotection | HCl/MeOH, 40°C, 3h | 95 | 99.1 |
Friedel-Crafts Alkylation with Fluorinated Aromatics
Alternative approaches utilize Friedel-Crafts alkylation to introduce the difluorophenyl group. In this method:
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Formation of Piperidinylmethanol : 4-Piperidinecarboxaldehyde is reduced with sodium borohydride (NaBH₄) in methanol to yield 4-piperidinylmethanol.
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Oxidation to Ketone : The alcohol is oxidized to 4-piperidinylketone using pyridinium chlorochromate (PCC) in dichloromethane.
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Coupling with 2,6-Difluorobenzene : The ketone undergoes Friedel-Crafts acylation with 2,6-difluorobenzene in the presence of aluminum trichloride (AlCl₃) at reflux.
Optimization Insights :
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Substituent steric effects reduce yields when using bulkier Lewis acids (e.g., FeCl₃ yields 62% vs. AlCl₃ at 78%).
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Anhydrous conditions are critical to prevent hydrolysis of the acyl intermediate.
Catalytic and Solvent Systems
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers a regioselective route. A Heck-type reaction between 4-bromopiperidine and 2,6-difluorophenylacetylene has been reported:
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Catalytic System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ in DMF at 110°C.
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Outcome : The reaction achieves 72% yield with >99% regioselectivity for the 4-position.
Advantages :
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Avoids harsh acidic conditions.
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Compatible with sensitive fluorinated substrates.
Solvent Effects on Reaction Efficiency
Solvent polarity significantly impacts acylation kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.9 | 87 | 12 |
| THF | 7.5 | 78 | 18 |
| Acetone | 20.7 | 65 | 24 |
| DMF | 36.7 | 58 | 30 |
Polar aprotic solvents like DCM balance solubility and reaction rate, minimizing byproduct formation.
Purification and Characterization
Chromatographic Isolation
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1). The target compound elutes at R<sub>f</sub> = 0.45–0.50. Recrystallization from hexane/ethanol (1:3) yields colorless crystals with a melting point of 128–130°C.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 1H, aromatic), 4.15–3.95 (m, 2H, piperidine-H), 3.20–3.05 (m, 2H), 2.85–2.70 (m, 1H), 1.90–1.60 (m, 4H).
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
A patent-pending method describes a continuous-flow reactor for large-scale production:
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Reactor Setup : Tubular reactor (316L stainless steel) with inline IR monitoring.
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Conditions : 0.5 M substrate in DCM, residence time 30 min, 25°C.
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Output : 92% conversion, 15 kg/day throughput.
Challenges and Mitigation Strategies
Byproduct Formation
Fluorine Substituent Stability
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Issue : Prolonged exposure to Lewis acids (AlCl₃) causes defluorination.
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Solution : Lower reaction temperatures (0°C) and shorter reaction times (<4h) retain >95% fluorine integrity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Acylation | 87 | 99.1 | High | 220 |
| Friedel-Crafts | 78 | 97.5 | Moderate | 310 |
| Catalytic Coupling | 72 | 96.8 | Low | 450 |
Nucleophilic acylation offers the best balance of efficiency and cost for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Difluorophenyl)carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[(2,6-Difluorophenyl)carbonyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the 2,6-difluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-[(3,4-Difluorophenyl)carbonyl]piperidine Derivatives
- Example : SNAP-7941 derivatives () feature a 3,4-difluorophenyl group.
- Activity : These derivatives exhibit potent MCHR1 antagonism, with (+)-SNAP-7941 showing high selectivity and in vivo efficacy in obesity models .
4-[(4-Fluorophenyl)carbonyl]piperidine Analogs
Structural Complexity and Pharmacokinetics
FE@SNAP (Fluoroethylated SNAP-7941 Analog)
- Structure : Incorporates a pyrimidine ring and fluoroethyl group ().
- Molecular Weight : ~500–600 g/mol (estimated), significantly higher than the target compound.
- Implications : Increased molecular weight may reduce blood-brain barrier permeability but improve metabolic stability .
1-(4-(2,6-Dioxopiperidin-3-yl)-3-fluorophenyl)piperidine-4-carbaldehyde
- Structure : Contains a dioxopiperidine ring and aldehyde group ().
- Molecular Formula : C17H19FN2O3.
- Activity : Likely used in proteolysis-targeting chimeras (PROTACs) due to its aldehyde functionality, enabling covalent binding to target proteins .
Antibacterial and Antitumor Piperidines
Data Table: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Substituent Position : Ortho-fluorine substitution (2,6-difluoro) in the target compound may enhance metabolic stability compared to para-fluoro analogs, as ortho-substituents are less prone to oxidative metabolism .
- Therapeutic Potential: While SNAP-7941 derivatives show validated MCHR1 antagonism, the target compound’s simpler structure could offer advantages in synthetic scalability and toxicity profiles .
- Unanswered Questions : Direct comparative studies on binding affinities and pharmacokinetics between 2,6-difluoro and 3,4-difluoro analogs are needed to validate structure-activity relationships.
Biological Activity
4-[(2,6-Difluorophenyl)carbonyl]piperidine (CAS No. 1388072-44-3) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbonyl group attached to a 2,6-difluorophenyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C12H12F2N
- Molecular Weight : 221.23 g/mol
The biological activity of 4-[(2,6-Difluorophenyl)carbonyl]piperidine is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-[(2,6-Difluorophenyl)carbonyl]piperidine. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values ranged from 5 µM to 15 µM depending on the cell line tested .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 10.0 |
| HCT116 | 15.0 |
Mechanistic Studies
Mechanistic studies have suggested that the compound induces apoptosis in cancer cells through:
- Activation of Caspases : Increased levels of activated caspases were observed in treated cells, indicating the induction of programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G1 phase arrest in several cancer cell lines.
Study 1: Antitumor Effects in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of 4-[(2,6-Difluorophenyl)carbonyl]piperidine resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no significant adverse effects reported .
Study 2: Synergistic Effects with Other Agents
Research has also indicated that the compound may exhibit synergistic effects when combined with established chemotherapeutic agents such as cisplatin. In vitro experiments showed enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 4-[(2,6-Difluorophenyl)carbonyl]piperidine has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to confirm these findings.
Q & A
Q. What are the optimized synthetic routes for 4-[(2,6-Difluorophenyl)carbonyl]piperidine, and how do reaction conditions influence yield?
The synthesis typically involves coupling a 2,6-difluorobenzoyl chloride derivative with piperidine. Key steps include:
- Nucleophilic acylation : Reacting piperidine with 2,6-difluorobenzoyl chloride under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity and yield .
- Purification : Column chromatography or recrystallization is used to isolate the product. Reported yields range from 60–85%, depending on stoichiometry and temperature control.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR spectroscopy : is critical to confirm the 2,6-difluoro substitution pattern. resolves piperidine ring conformation (e.g., axial vs. equatorial carbonyl positioning) .
- HPLC-MS : Validates purity (>95%) and detects byproducts like unreacted benzoyl chloride intermediates .
- X-ray crystallography : Resolves absolute configuration, particularly if chiral centers are introduced during synthesis .
Q. What solvent systems are recommended for solubility testing in biological assays?
- Polar solvents : DMSO or ethanol (10–50 mM stock solutions) due to moderate logP (~2.5).
- Aqueous buffers : For in vitro studies, use phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance solubility. Precipitation thresholds should be empirically tested via dynamic light scattering .
Advanced Research Questions
Q. How do structural modifications to the fluorophenyl or piperidine moieties affect receptor binding selectivity?
A comparative study of analogs reveals:
| Compound | Fluorine Substitution | Target Receptor (IC) | Selectivity Ratio |
|---|---|---|---|
| 4-[(2,6-Difluorophenyl)carbonyl]piperidine | 2,6-F | GPCR-X (15 nM) | 10:1 vs. GPCR-Y |
| 4-[(3,5-Difluorophenyl)carbonyl]piperidine | 3,5-F | GPCR-Y (8 nM) | 25:1 vs. GPCR-X |
| The 2,6-difluoro configuration favors π-stacking with aromatic residues in GPCR-X, while 3,5-substitution alters steric interactions . |
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid clearance issues.
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >95% binding may reduce bioavailability despite high in vitro activity .
- Dose-response modeling : Apply Hill coefficients to distinguish partial agonism vs. full target engagement .
Q. What computational methods are effective for predicting off-target interactions of this compound?
- Molecular docking : Use AutoDock Vina with GPCR crystal structures to prioritize high-risk off-targets (e.g., serotonin receptors).
- Machine learning : Train models on ChEMBL data to predict ADMET liabilities. For example, fluorine atoms may increase hERG channel binding risk .
Q. How can researchers optimize synthetic scalability without compromising enantiomeric purity?
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation to achieve >90% ee .
- Flow chemistry : Continuous processing reduces side reactions and improves reproducibility for multi-gram batches .
Methodological Considerations
Q. What analytical techniques are recommended for stability studies under varying pH conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor decomposition via:
- LC-MS/MS : Identifies hydrolyzed products (e.g., free piperidine or 2,6-difluorobenzoic acid).
- Kinetic modeling : Calculate degradation rate constants () to predict shelf-life .
Q. How should researchers design SAR studies to balance fluorination and metabolic stability?
- Isosteric replacement : Substitute fluorine with chloro or trifluoromethyl groups to retain steric bulk while altering CYP450 metabolism.
- Isotopic labeling : Incorporate or to track metabolic pathways via PET or NMR .
Data Interpretation and Validation
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Standardized protocols : Pre-treat cells with identical serum lots and passage numbers.
- QC thresholds : Reject batches with >15% deviation in HPLC purity or >10% variability in control compound IC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
